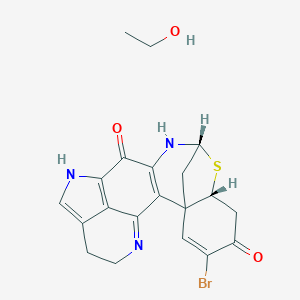
Kurilostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kurilostatin is a natural product that was first isolated from the fermentation broth of Streptomyces kurilensis. It belongs to a class of compounds known as macrolides and has been found to possess a range of biological activities. In recent years, there has been growing interest in Kurilostatin due to its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Kurilostatin is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Kurilostatin has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory disorders. It has also been found to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kurilostatin has a number of advantages for use in lab experiments. It is a natural product, which means that it is less likely to have toxic effects than synthetic compounds. It has also been found to have a range of biological activities, which makes it a versatile tool for investigating disease processes. However, there are also limitations to its use. For example, its synthesis can be challenging, and it may be difficult to obtain sufficient quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for research on Kurilostatin. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Another area of interest is its potential as an anti-viral agent. Research is needed to determine its efficacy in treating viral infections, and to understand its mechanism of action against different types of viruses. Finally, there is potential for the development of new synthetic methods for Kurilostatin, which could make it more readily available for use in research and clinical applications.
Métodos De Síntesis
The synthesis of Kurilostatin has been achieved through a number of methods, including total synthesis and semi-synthesis. Total synthesis involves the complete synthesis of the compound from simple starting materials, while semi-synthesis involves the modification of a naturally occurring precursor. Both methods have been successfully employed in the synthesis of Kurilostatin, with yields ranging from moderate to high.
Aplicaciones Científicas De Investigación
Kurilostatin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for the treatment of a variety of diseases, including cancer, viral infections, and inflammatory disorders.
Propiedades
Número CAS |
138615-24-4 |
|---|---|
Nombre del producto |
Kurilostatin |
Fórmula molecular |
C20H20BrN3O3S |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(14R,16R)-19-bromo-11-hydroxy-15-thia-4,9,13-triazahexacyclo[12.6.1.13,7.01,16.02,12.010,22]docosa-2,7(22),8,10,12,19-hexaen-18-one;ethanol |
InChI |
InChI=1S/C18H14BrN3O2S.C2H6O/c19-8-4-18-5-11(25-10(18)3-9(8)23)22-16-13(18)14-12-7(1-2-20-14)6-21-15(12)17(16)24;1-2-3/h4,6,10-11,20,24H,1-3,5H2;3H,2H2,1H3/t10-,11-,18?;/m1./s1 |
Clave InChI |
IRVQWGGQZWEVAI-HVZHFXKOSA-N |
SMILES isomérico |
CCO.C1CN=C2C3=C(C(=O)C4=C2C56C[C@H](N4)S[C@@H]5CC(=O)C(=C6)Br)NC=C31 |
SMILES |
CCO.C1CNC2=C3C(=NC4CC35C=C(C(=O)CC5S4)Br)C(=C6C2=C1C=N6)O |
SMILES canónico |
CCO.C1CN=C2C3=C(C(=O)C4=C2C56CC(N4)SC5CC(=O)C(=C6)Br)NC=C31 |
Sinónimos |
kurilostatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
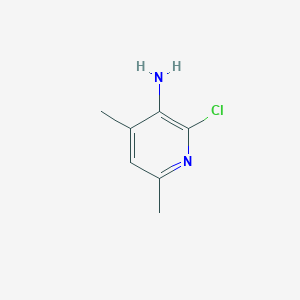
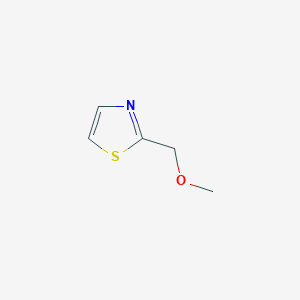
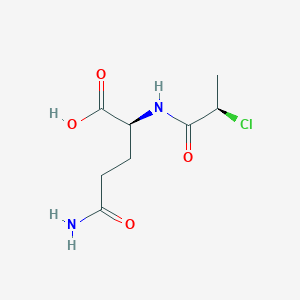
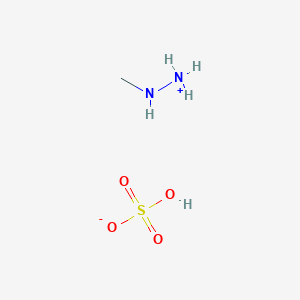
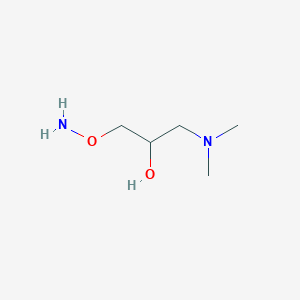
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
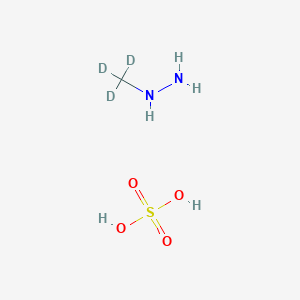
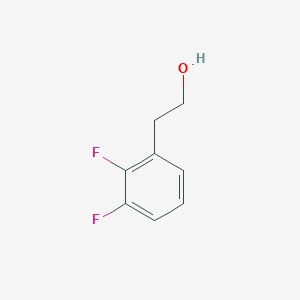
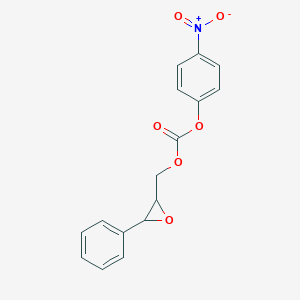
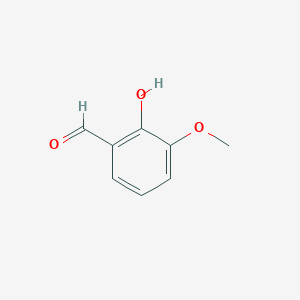
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)